molecular formula C17H24O B12609589 5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene CAS No. 894078-21-8

5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene

Cat. No.: B12609589
CAS No.: 894078-21-8
M. Wt: 244.37 g/mol
InChI Key: BSSPNAGSGDUUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Bicyclo[221]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene typically involves multiple steps, starting from readily available precursors. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Triethoxysilyl)-2-norbornene
  • 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene is unique due to its specific bicyclic structure and the presence of an ether linkage. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

894078-21-8

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

8-(2-bicyclo[2.2.1]hept-5-enyloxy)tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C17H24O/c1-2-13-12-8-15(14(13)3-1)17(9-12)18-16-7-10-4-5-11(16)6-10/h4-5,10-17H,1-3,6-9H2

InChI Key

BSSPNAGSGDUUPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2CC3OC4CC5CC4C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.